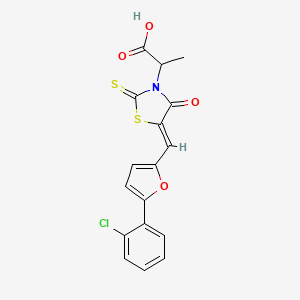

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Übersicht

Beschreibung

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a furan ring, a thioxothiazolidinone moiety, and a chlorophenyl group, making it an interesting subject for chemical research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Thioxothiazolidinone Moiety: This step involves the reaction of a thioamide with a carbonyl compound to form the thioxothiazolidinone ring.

Final Coupling Reaction: The final step involves coupling the furan ring with the thioxothiazolidinone moiety through a methylene bridge, typically using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with thiazolidinone structures exhibit antimicrobial activities. For instance, derivatives of thiosemicarbazone have shown effectiveness against various bacterial strains, suggesting that (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid may possess similar properties. Studies have demonstrated that metal complexes of thiosemicarbazones can enhance antimicrobial efficacy, which could be relevant for this compound as well .

Anticancer Potential

The thiazolidinone scaffold has been extensively studied for its anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound have been linked to the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Drug Development

Given its promising biological activities, this compound is being explored in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of novel therapeutic agents against infections and cancer.

Case Studies

- Antimicrobial Activity : A study on related thiosemicarbazone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential of similar compounds in treating bacterial infections .

- Cancer Research : In vitro studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways, including oxidative stress mechanisms. This suggests that this compound may be effective in oncological applications .

Wirkmechanismus

The mechanism of action of (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The thioxothiazolidinone moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Z)-2-(5-((5-phenylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Similar structure but lacks the chlorine atom.

(Z)-2-(5-((5-(2-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Similar structure but contains a bromine atom instead of chlorine.

Uniqueness

The presence of the 2-chlorophenyl group in (Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it distinct from its analogs and a valuable compound for further research and development.

Biologische Aktivität

(Z)-2-(5-((5-(2-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps include the formation of the thiazolidine ring and subsequent functionalization to introduce the furan and chlorophenyl groups. The synthetic route often employs various coupling reactions and cyclization processes to achieve the desired structure.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones, including compounds similar to this compound, exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

| Compound | Target Bacteria | MIC (mg/ml) |

|---|---|---|

| 1 | Staphylococcus aureus | 16 |

| 2 | Staphylococcus epidermidis | 32 |

| 3 | Bacillus subtilis | Not effective |

Anticancer Activity

The compound's anticancer potential has been evaluated against various human cancer cell lines. In particular, studies have reported that related thiazolidine derivatives exhibit cytotoxic effects on colon cancer cell lines (HCT-15 and SW-620), with IC50 values indicating significant inhibition at concentrations as low as 39.7 μM . The mechanism of action often involves apoptosis induction and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HCT-15 | 39.7 | Moderate |

| SW-620 | 39.7 | Moderate |

| MCF-7 | Not reported | Not assessed |

Structure–Activity Relationships (SAR)

The SAR studies highlight that modifications on the phenyl and furan rings significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial activity while bulky substituents can improve anticancer efficacy by stabilizing microtubules .

Case Studies

- In Vitro Studies : A study by Zvarec et al. demonstrated that a series of furan-thiazolidine derivatives exhibited notable antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values indicating effective growth inhibition .

- Mechanistic Insights : Research conducted by Liang et al. focused on enzyme inhibition profiles of these compounds, revealing their potential as inhibitors for various proteases involved in pathogenic processes .

Eigenschaften

IUPAC Name |

2-[(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S2/c1-9(16(21)22)19-15(20)14(25-17(19)24)8-10-6-7-13(23-10)11-4-2-3-5-12(11)18/h2-9H,1H3,(H,21,22)/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIXQXUELKFILC-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.